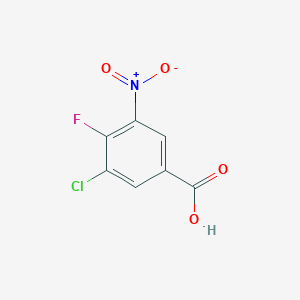

3-Chloro-4-fluoro-5-nitrobenzoic acid

Description

The exact mass of the compound 3-Chloro-4-fluoro-5-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-fluoro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCNZDIJKLGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-43-9 | |

| Record name | 3-chloro-4-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-fluoro-5-nitrobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

This guide offers a comprehensive technical overview of 3-chloro-4-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into the specific attributes of its molecular structure, the rationale behind its synthesis, its predicted spectroscopic signature, and its potential as a strategic building block in the development of novel therapeutics.

Introduction: Defining a Key Synthetic Intermediate

3-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 132992-43-9) is a substituted benzoic acid derivative featuring a dense arrangement of electron-withdrawing groups.[1] Its utility stems from this unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in multi-step organic synthesis.

It is critical for researchers to distinguish this compound from its isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid or 3-chloro-5-fluoro-4-nitrobenzoic acid, as the precise placement of the chloro, fluoro, and nitro substituents dictates the electronic and steric environment of the molecule, thereby governing its reaction pathways and suitability for specific synthetic targets.[2][3] This guide focuses exclusively on the 3-chloro-4-fluoro-5-nitro isomer.

Molecular Structure and Spectroscopic Characterization

Table 1: Key Physicochemical and Predicted Spectroscopic Properties

| Property | Value / Predicted Characteristics |

| CAS Number | 132992-43-9[1] |

| Molecular Formula | C₇H₃ClFNO₄[1] |

| Molecular Weight | 219.55 g/mol [1] |

| Predicted ¹H NMR | Two signals expected in the aromatic region (>8.0 ppm). One proton (H-2) will appear as a doublet due to coupling with the fluorine atom. The other proton (H-6) will appear as a singlet or a finely split doublet. |

| Predicted ¹³C NMR | Seven unique carbon signals are expected. The carboxyl carbon (~165 ppm), the carbon bearing the nitro group (>145 ppm), the carbon bearing the fluorine (with a large C-F coupling constant), and four other distinct aromatic carbon signals. |

| Predicted ¹⁹F NMR | A single resonance is expected, which will be split into a doublet by the adjacent proton (H-2). |

| Key IR Absorptions | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 219 (and 221 for the ³⁷Cl isotope). Expected fragments correspond to the loss of •OH (m/z 202), •COOH (m/z 174), and •NO₂ (m/z 173). |

Synthesis: A Study in Electrophilic Aromatic Substitution

The most direct and well-documented method for preparing 3-chloro-4-fluoro-5-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 3-chloro-4-fluorobenzoic acid.[1][3]

Mechanistic Rationale: The Logic of Regioselectivity

The successful synthesis hinges on controlling the position of the incoming nitro group. This is dictated by the directing effects of the substituents already present on the aromatic ring:

-

Carboxylic Acid (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

-

Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors.[4]

In the starting material, 3-chloro-4-fluorobenzoic acid, the positions are influenced as follows:

-

The -COOH group directs meta to itself, favoring positions C-3 and C-5.

-

The -Cl group at C-3 directs ortho (to C-2 and C-4) and para (to C-6).

-

The -F group at C-4 directs ortho (to C-3 and C-5) and para (to C-2).

The position C-5 is strongly favored because it is meta to the powerful -COOH director and ortho to the fluorine atom. This convergence of directing effects makes the C-5 position the most nucleophilic and sterically accessible site for the electrophilic nitronium ion (NO₂⁺), leading to the desired product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge 3-chloro-4-fluorobenzoic acid (1.0 eq, e.g., 2.50 g, 14.32 mmol) and concentrated sulfuric acid (e.g., 10 mL).

-

Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add concentrated nitric acid (1.5 eq, e.g., 0.91 mL, 21.48 mmol) dropwise while stirring, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

-

Product Isolation (Workup): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. The product will precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the purified product under vacuum. This method typically yields the product as a white powder with a 78% yield.[1]

Applications in Drug Development and Chemical Synthesis

The true value of 3-chloro-4-fluoro-5-nitrobenzoic acid lies in its role as a versatile synthetic intermediate. The combination of a carboxylic acid handle, a fluorine atom crucial for metabolic stability and binding affinity in many drugs, and strategically placed chloro and nitro groups makes it an ideal precursor for complex molecules.[5]

A primary application is in the synthesis of fluoroquinolone antibiotics . The core structure of this molecule contains several key features that can be elaborated into the quinolone scaffold. The fluorine at C-4 and the carboxylic acid at C-1 of our starting material map directly onto the C-6 fluorine and C-3 carboxylic acid moieties that are hallmarks of the quinolone class and essential for their antibacterial activity.[6]

The nitro and chloro groups can be further manipulated. The nitro group can be reduced to an amine, which can then be used to form a new ring system. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to introduce other functionalities. This high degree of "synthetic optionality" makes the molecule a powerful tool for drug discovery professionals.

Conclusion

3-Chloro-4-fluoro-5-nitrobenzoic acid is more than a simple chemical; it is a carefully designed synthetic tool. Its structure is a testament to the principles of physical organic chemistry, where the interplay of inductive and resonance effects is harnessed to achieve a specific synthetic outcome. Understanding its molecular structure through predictive spectroscopy, the mechanistic basis of its synthesis, and its potential applications provides researchers with the expert knowledge required to leverage this valuable compound in the pursuit of novel chemical entities.

References

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.

-

Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]

-

3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 27, 2026, from [Link]

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (n.d.). Google Patents.

-

Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). YouTube. Retrieved January 27, 2026, from [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.). College of Saint Benedict and Saint John's University. Retrieved January 27, 2026, from [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 27, 2026, from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

- 1. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. 3-Chloro-5-fluoro-4-nitrobenzoic acid | Benchchem [benchchem.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Chloro-5-fluoro-4-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-chloro-5-fluoro-4-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates its chemical identity, synthesis pathways, physicochemical properties, and reactivity. A significant focus is placed on the practical application of this compound as a versatile building block in the development of novel therapeutics. Detailed experimental protocols, safety information, and spectroscopic data are presented to equip researchers and drug development professionals with the critical knowledge required for its effective utilization. This guide is structured to offer a holistic understanding, from fundamental principles to practical laboratory applications, ensuring scientific integrity and actionable insights.

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of medicinal chemistry and process development, the utility of polysubstituted aromatic compounds is paramount. 3-Chloro-5-fluoro-4-nitrobenzoic acid stands out as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex molecular architectures.[1] Its structure, featuring a carboxylic acid group, a nitro functionality, and two distinct halogen atoms on a benzene ring, provides a versatile platform for a variety of chemical transformations.

The strategic placement of electron-withdrawing groups not only influences the acidity of the carboxylic acid but also activates the aromatic ring for specific chemical reactions, such as nucleophilic aromatic substitution.[1] This inherent reactivity makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. This guide will systematically dissect the essential technical aspects of 3-chloro-5-fluoro-4-nitrobenzoic acid, providing a robust resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development. This section details the fundamental characteristics of 3-chloro-5-fluoro-4-nitrobenzoic acid.

IUPAC Name and Structural Elucidation

The correct and unambiguous naming of a chemical entity is crucial for clear scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the official name for the compound is 3-chloro-5-fluoro-4-nitrobenzoic acid . This name is derived from the parent molecule, benzoic acid, with the substituents numbered to give the carboxylic acid group the highest priority at the C1 position.

Table 1: Chemical Identity of 3-Chloro-5-fluoro-4-nitrobenzoic acid

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-5-fluoro-4-nitrobenzoic acid | |

| CAS Number | 132992-43-9 | |

| Molecular Formula | C₇H₃ClFNO₄ | |

| Molecular Weight | 219.55 g/mol | |

| Canonical SMILES | C1=C(C=C(C(=C1F)[O-])Cl)C(=O)O | |

| InChI Key | FSXCNZDIJKLGGU-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of 3-chloro-5-fluoro-4-nitrobenzoic acid dictate its behavior in various experimental conditions, including solubility, stability, and reactivity.

Table 2: Physicochemical Properties of 3-Chloro-5-fluoro-4-nitrobenzoic acid

| Property | Value | Source |

| Appearance | Off-white to gray solid | |

| Boiling Point (Predicted) | 369.0 ± 42.0 °C | |

| Density (Predicted) | 1.689 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.17 ± 0.10 | |

| Storage Temperature | Room temperature |

Synthesis of 3-Chloro-5-fluoro-4-nitrobenzoic Acid: A Comparative Analysis

The efficient synthesis of 3-chloro-5-fluoro-4-nitrobenzoic acid is a critical step in its utilization as a building block. This section details two prominent synthetic routes, offering a comparative perspective on their methodologies, yields, and scalability.

Method 1: Nitration of 3-Chloro-4-fluorobenzoic Acid

A well-documented and straightforward laboratory-scale synthesis involves the direct nitration of 3-chloro-4-fluorobenzoic acid.[1][2] This method is favored for its simplicity and the use of readily available reagents.

The choice of a strong acid mixture, typically concentrated sulfuric acid and nitric acid, is essential for the electrophilic nitration of the aromatic ring. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The electron-withdrawing nature of the chloro and fluoro substituents on the starting material deactivates the ring, necessitating relatively harsh reaction conditions (elevated temperature) to achieve a reasonable reaction rate.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) in concentrated sulfuric acid (10 mL).[2]

-

Slowly add concentrated nitric acid (0.91 mL, 21.48 mmol) to the solution while maintaining the temperature at room temperature.[2]

-

Stir the reaction mixture at room temperature for 30 minutes.[2]

-

Heat the mixture to 100 °C and maintain this temperature with stirring for 2 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water and dry to afford 3-chloro-5-fluoro-4-nitrobenzoic acid as a white powder (2.44 g, 78% yield).[2]

Method 2: One-Step Synthesis from 2,4-Dichloro-5-fluoro Acetophenone

An alternative, industrially relevant approach involves a one-step synthesis from 2,4-dichloro-5-fluoro acetophenone. This method, detailed in patent literature, offers high yield and purity.

This method utilizes a more potent nitrating agent, fuming nitric acid, in conjunction with concentrated sulfuric acid. The higher reactivity of this mixture allows for the simultaneous nitration and oxidation of the acetyl group to a carboxylic acid. The elevated reaction temperature is crucial for driving both transformations to completion. The use of a significant excess of the nitrating agent ensures a high conversion of the starting material.

-

In a suitable reactor, prepare a mixture of fuming nitric acid and concentrated sulfuric acid. The molar ratio of the starting acetophenone to fuming nitric acid to sulfuric acid should be approximately 1:6–15:11–25.

-

Heat the acid mixture to a temperature between 103–110 °C with vigorous stirring (300–500 rpm).

-

Slowly add 2,4-dichloro-5-fluoro acetophenone to the hot acid mixture dropwise.

-

After the addition is complete, maintain the reaction mixture at 103–110 °C with continuous stirring for at least 3 hours to ensure complete conversion.

-

Cool the reaction mixture and filter to isolate the solid product.

-

Wash the product with water and dry to obtain high-purity 3-chloro-5-fluoro-4-nitrobenzoic acid. This method can achieve yields of up to 90%.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 3-Chloro-5-fluoro-4-nitrobenzoic acid

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons are expected to resonate in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro, chloro, and fluoro groups. The exact chemical shifts and coupling patterns will be influenced by the relative positions of the substituents. |

| ¹³C NMR | Aromatic carbons are predicted to appear in the δ 120-150 ppm range. The carbon attached to the carboxylic acid group will be significantly downfield (δ > 165 ppm). The number of distinct signals will reflect the symmetry of the molecule. |

| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): broad band around 3000 cm⁻¹- C=O stretch (carboxylic acid): ~1700 cm⁻¹- N-O asymmetric stretch (nitro group): ~1550 cm⁻¹- N-O symmetric stretch (nitro group): ~1350 cm⁻¹- C-F stretch: ~1250 cm⁻¹- C-Cl stretch: ~750 cm⁻¹ |

| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺ at m/z 219 and 221 in a ~3:1 ratio, characteristic of a monochlorinated compound.- Fragmentation may involve the loss of -OH, -COOH, and -NO₂ groups. |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-chloro-5-fluoro-4-nitrobenzoic acid stems from the distinct reactivity of its functional groups.

Key Chemical Transformations

The presence of multiple electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the attached functionalities.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is a common strategy to introduce a nucleophilic amino group, which can then be further functionalized.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to nucleophilic attack. The chloro and fluoro substituents can be displaced by strong nucleophiles. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, offering a site for selective substitution.

-

Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride, providing a handle for attaching various molecular fragments.

Role as a Pharmaceutical Intermediate

3-Chloro-5-fluoro-4-nitrobenzoic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific examples of commercial drugs derived directly from this intermediate are not prominently disclosed, its structural motifs are present in various therapeutic classes. For instance, halogenated and nitrated benzoic acids are precursors in the synthesis of some antimicrobial agents.[1] The ability to selectively functionalize the different positions on the aromatic ring allows for the generation of diverse chemical libraries for drug discovery screening.

Safety and Handling

Table 4: Inferred Hazard Information

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection (safety glasses or goggles). |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-5-fluoro-4-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern provides multiple reactive sites that can be selectively manipulated to construct complex molecular targets. This guide has provided a comprehensive overview of its chemical identity, synthesis, predicted spectroscopic properties, reactivity, and safety considerations. By understanding these fundamental aspects, researchers and drug development professionals can effectively leverage the synthetic potential of this versatile building block in their pursuit of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

Sources

Strategic Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic Acid: A Guide to Starting Materials and Core Reaction Mechanisms

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-fluoro-5-nitrobenzoic Acid

3-Chloro-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its utility is most pronounced in the pharmaceutical industry, where the specific arrangement of its electron-withdrawing substituents—chloro, fluoro, and nitro groups—makes it a versatile intermediate for developing active pharmaceutical ingredients (APIs).[1] The strategic placement of these groups on the benzoic acid core allows for selective and sequential chemical modifications, a crucial feature in the multi-step synthesis of modern therapeutics. This guide provides a detailed examination of the most reliable synthetic pathway to this key intermediate, focusing on the selection of starting materials and the chemical principles that ensure a high-yield, high-purity outcome.

Retrosynthetic Analysis: Deconstructing the Pathway

A logical retrosynthetic approach to 3-Chloro-4-fluoro-5-nitrobenzoic acid identifies the most direct and efficient synthetic route. The final nitro group is most practicably installed via an electrophilic aromatic substitution reaction. This points to the nitration of a disubstituted benzoic acid precursor. The most logical and commercially viable precursor is 3-Chloro-4-fluorobenzoic acid . This strategy simplifies the synthesis into two key stages: first, securing a reliable source or synthesis of the precursor, and second, performing a regioselective nitration.

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of the Key Precursor, 3-Chloro-4-fluorobenzoic Acid

The availability and purity of the starting material, 3-Chloro-4-fluorobenzoic acid, are paramount to the success of the overall synthesis. While this compound is commercially available[2], understanding its synthesis from more fundamental precursors is essential for process optimization and cost control in large-scale production. A common and efficient laboratory-scale preparation involves the hydrolysis of 3-chloro-4-fluorobenzoyl chloride.[3]

Causality of Experimental Choice: Why Hydrolysis of an Acyl Chloride?

The choice of 3-chloro-4-fluorobenzoyl chloride as a starting point is strategic. Acyl chlorides are highly reactive electrophiles, and their hydrolysis to the corresponding carboxylic acid is a rapid, high-yielding, and generally clean reaction. This pathway avoids the harsher conditions or more complex workups associated with other methods, such as the oxidation of a corresponding toluene or acetophenone derivative.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion acts as the nucleophile.

Experimental Protocol: Hydrolysis of 3-chloro-4-fluorobenzoyl chloride[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2.0 g of 3-chloro-4-fluorobenzoyl chloride with a solution of 4.0 g of 50% sodium hydroxide in 20 g of water.

-

Hydrolysis: Heat the mixture to 60°C. The hydrolysis is typically vigorous, so cautious heating is advised.

-

Reaction Completion: After the initial reaction subsides, continue stirring the mixture at room temperature for 2 hours to ensure complete conversion.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with dilute hydrochloric acid and then with cold water to remove any remaining salts.

-

Drying: Dry the purified product to obtain 3-chloro-4-fluorobenzoic acid as a white powder.

Data Summary: Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-chloro-4-fluorobenzoyl chloride | [3] |

| Reagents | NaOH, H₂O, HCl | [3] |

| Reaction Temperature | 60°C, then Room Temperature | [3] |

| Yield | ~92.8% | [3] |

| Melting Point | 136°C | [3] |

Part 2: The Core Synthesis: Regioselective Nitration

The conversion of 3-Chloro-4-fluorobenzoic acid to the target molecule is achieved through electrophilic aromatic substitution, specifically nitration using a mixture of concentrated nitric and sulfuric acids.[1][5]

Mechanistic Rationale: Directing Effects and Regioselectivity

The success of this synthesis hinges on the directing effects of the substituents already present on the aromatic ring. The outcome is a textbook example of cooperative directing effects.

-

-COOH (Carboxylic Acid): A meta-director and a strong deactivating group.[6]

-

-F (Fluoro): An ortho-, para-director and a deactivating group.[6]

-

-Cl (Chloro): An ortho-, para-director and a deactivating group.

The nitronium ion (NO₂⁺), the active electrophile generated from the acid mixture, will preferentially add to the position that is most activated (or least deactivated). Let's analyze the available positions on the 3-chloro-4-fluorobenzoic acid ring:

-

Position 2: Ortho to -COOH (unfavorable), meta to -F, and ortho to -Cl. Highly sterically hindered.

-

Position 5: Meta to -COOH (favorable), ortho to -F (favorable), and ortho to -Cl (favorable).

-

Position 6: Para to -Cl (favorable), meta to -F, and ortho to -COOH (unfavorable).

Position 5 is the only position that satisfies the directing preferences of all three groups simultaneously (meta to the carboxyl group and ortho to both halogens). This convergence of directing effects leads to a highly regioselective reaction with a high yield of the desired 5-nitro isomer.[1]

Caption: Experimental workflow for the nitration reaction.

Experimental Protocol: Nitration of 3-Chloro-4-fluorobenzoic Acid[1][5]

-

Reaction Setup: In a round-bottom flask, carefully charge 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) and concentrated sulfuric acid (10 mL). Stir the mixture to achieve dissolution.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid (0.91 mL, 21.48 mmol) dropwise to the solution. Maintain the temperature at or near room temperature during the addition.

-

Initial Reaction: Stir the reaction mixture at room temperature for 30 minutes.

-

Heating: Heat the mixture to 100°C and maintain this temperature with continuous stirring for 2 hours to drive the reaction to completion.

-

Workup and Precipitation: After cooling the reaction mixture back to room temperature, carefully pour it into a beaker containing ice-cold water. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solids by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with water to remove residual acid and dry completely. This affords 3-Chloro-4-fluoro-5-nitrobenzoic acid as a white powder.[1]

Data Summary: Core Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-fluorobenzoic acid | [1][5] |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1][5] |

| Reaction Temperature | Room Temperature, then 100°C | [1][5] |

| Reaction Time | 2.5 hours | [1][5] |

| Yield | 78% | [5] |

| Product Appearance | White Powder | [1] |

Conclusion

The synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid is most efficiently achieved via the direct nitration of 3-Chloro-4-fluorobenzoic acid. This method is robust, high-yielding, and benefits from the strong, cooperative directing effects of the substituents on the starting material, which ensures excellent regioselectivity. The process relies on standard, readily available reagents and follows a straightforward protocol, making it highly suitable for both laboratory-scale synthesis and potential scale-up for industrial applications in drug development and manufacturing.

References

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

- Google Patents. (Year not available). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (Year not available). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. (Year not available). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Patsnap. (Year not available). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

- Google Patents. (Year not available). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (Year not available). The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.

-

University of Southampton. (Year not available). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Available at: [Link]

Sources

- 1. 3-Chloro-5-fluoro-4-nitrobenzoic acid | Benchchem [benchchem.com]

- 2. 3-クロロ-4-フルオロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Chloro-4-fluorobenzoic acid | 403-16-7 [chemicalbook.com]

- 4. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Leveraging 3-Chloro-4-fluoro-5-nitrobenzoic Acid in the Design and Synthesis of Novel Antifungal Agents

Introduction: The Strategic Role of Substituted Benzoic Acids in Antifungal Discovery

The landscape of antifungal drug development is marked by a persistent need for novel chemical entities that can overcome the challenges of drug resistance and host toxicity. Within this context, benzoic acid and its derivatives have emerged as a versatile and promising scaffold for the generation of new antifungal agents.[1][2][3][4] The inherent chemical tractability of the benzoic acid core allows for systematic modifications to tune its biological activity. Our focus here is on a particularly strategic starting material: 3-Chloro-4-fluoro-5-nitrobenzoic acid .

This compound is not merely a random synthetic building block; its architecture is pre-configured with functionalities that are advantageous for developing potent antifungal agents. The strategic placement of halogen and nitro groups on the aromatic ring is a deliberate design choice aimed at enhancing the pharmacological properties of the resulting molecules. Structure-activity relationship (SAR) studies have indicated that the presence of a chloro group can augment the antifungal efficacy of benzoic acid analogues.[5] Furthermore, nitroaromatic compounds are known to exhibit a wide spectrum of antimicrobial activities, with the nitro group potentially contributing to enhanced binding with fungal enzymes through electrostatic interactions.[6][7]

This guide provides detailed synthetic protocols for the derivatization of 3-chloro-4-fluoro-5-nitrobenzoic acid into two distinct classes of potential antifungal agents: azole-based compounds and quinolone scaffolds. We will explore the rationale behind these synthetic routes and discuss the anticipated mechanisms of action of the resulting molecules.

Core Synthetic Strategies and Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for the synthesis of a library of compounds for antifungal screening.

Protocol 1: Synthesis of Novel 1,3,4-Thiadiazole-Based Antifungal Agents

This protocol adapts a known method for the synthesis of azole-based antimicrobial agents from a nitrobenzoic acid precursor.[8] The 1,3,4-thiadiazole ring is a key pharmacophore in many medicinally active compounds.

Workflow Overview:

Caption: Synthetic pathway for 1,3,4-thiadiazole derivatives.

Step-by-Step Methodology:

-

Synthesis of N-(3-chloro-4-fluoro-5-nitrobenzoyl)thiosemicarbazide (Intermediate B):

-

To a solution of 3-chloro-4-fluoro-5-nitrobenzoic acid (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add thionyl chloride (12 mmol) dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

In a separate flask, dissolve thiosemicarbazide (10 mmol) in THF.

-

Add the thiosemicarbazide solution to the reaction mixture and reflux for 4 hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the acyl thiosemicarbazide intermediate.

-

-

Cyclization to 5-(3-chloro-4-fluoro-5-nitrophenyl)-1,3,4-thiadiazol-2-amine (Intermediate C):

-

Add the dried acyl thiosemicarbazide intermediate (8 mmol) slowly to concentrated sulfuric acid (20 mL) with cooling in an ice bath.

-

Stir the mixture at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Filter the precipitate, wash thoroughly with water, and dry to yield the 1,3,4-thiadiazole nucleus.

-

-

Formation of Schiff's Base (Intermediate D):

-

Dissolve the 1,3,4-thiadiazole intermediate (5 mmol) and a selected aromatic aldehyde (5 mmol) in methanol (30 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter the precipitated Schiff's base, and wash with cold methanol.

-

-

Synthesis of the Final Thiazolidinone-Thiadiazole Hybrid (Compound E):

-

To a solution of the Schiff's base (4 mmol) in 1,4-dioxane (25 mL), add thioglycolic acid (4.4 mmol).

-

Reflux the mixture for 10-12 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the solid product, wash with water, and purify by column chromatography or recrystallization.

-

Data Table for Protocol 1:

| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 3-Chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride, Thiosemicarbazide | THF | 75-85 |

| 2 | Acyl Thiosemicarbazide Intermediate | Concentrated Sulfuric Acid | - | 70-80 |

| 3 | 1,3,4-Thiadiazole Nucleus | Aromatic Aldehyde, Glacial Acetic Acid | Methanol | 80-90 |

| 4 | Schiff's Base Intermediate | Thioglycolic Acid | Dioxane | 65-75 |

Protocol 2: Synthesis of Novel Antifungal Quinolone Scaffolds

Quinolone derivatives are well-known for their antimicrobial properties.[9][10] This protocol outlines a general strategy to construct a quinolone ring system, which can be further derivatized to explore antifungal activity.

Workflow Overview:

Caption: General pathway for the synthesis of quinolone scaffolds.

Step-by-Step Methodology:

-

Reduction of the Nitro Group to form 3-Amino-4-fluoro-5-chlorobenzoic acid (Intermediate B):

-

Suspend 3-chloro-4-fluoro-5-nitrobenzoic acid (10 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (20 mL).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 30 mmol) portion-wise, maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture at reflux for 3 hours.

-

Cool the reaction mixture and adjust the pH to ~8 with a 20% sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the aniline derivative.

-

-

Condensation with Diethyl Malonate (Intermediate C):

-

Mix the aniline derivative (8 mmol) with diethyl malonate (16 mmol).

-

Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

-

Cool the reaction mixture. The resulting crude anilide can often be used in the next step without further purification.

-

-

Thermal Cyclization to Form the Quinolone Ring System (Compound D):

-

Add the crude anilide from the previous step to a high-boiling solvent such as Dowtherm A or diphenyl ether (30 mL).

-

Heat the mixture to 240-250°C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add hexane or petroleum ether to precipitate the quinolone product.

-

Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolone.

-

Data Table for Protocol 2:

| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 3-Chloro-4-fluoro-5-nitrobenzoic acid | SnCl₂·2H₂O, HCl | Ethanol | 85-95 |

| 2 | 3-Amino-4-fluoro-5-chlorobenzoic acid | Diethyl malonate | - | 80-90 (crude) |

| 3 | Substituted Anilide Intermediate | - | Dowtherm A | 70-85 |

Discussion: Rationale and Anticipated Biological Activity

The choice of 3-chloro-4-fluoro-5-nitrobenzoic acid as a starting material is underpinned by established principles of medicinal chemistry. The electron-withdrawing nature of the nitro and halogen substituents is expected to influence the reactivity and electronic properties of the resulting heterocyclic systems.

-

Azole Derivatives: The synthesized 1,3,4-thiadiazole derivatives belong to the broader class of azole antifungals. The primary mechanism of action for many azoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By incorporating the highly substituted phenyl ring from our starting material, we hypothesize that these novel azoles could exhibit enhanced binding to the active site of the enzyme, leading to potent antifungal activity.

-

Quinolone Scaffolds: While primarily known as antibacterial agents, certain quinolone derivatives have demonstrated significant antifungal activity.[10][11] Their mechanism of action against fungi is not as well-defined as that of the azoles but may involve the disruption of fungal cell membrane integrity and the induction of reactive oxygen species.[10][11] The specific substitution pattern (chloro and fluoro) on the quinolone ring derived from our starting material could lead to compounds with improved cell permeability and potent antifungal effects.

Conclusion

3-Chloro-4-fluoro-5-nitrobenzoic acid represents a highly valuable and strategically designed starting material for the synthesis of novel antifungal agents. The protocols detailed in these application notes provide robust and reproducible methods for the creation of diverse chemical libraries based on azole and quinolone scaffolds. The inherent functionalities of the starting material are anticipated to confer potent biological activity upon the resulting derivatives. Further screening of these compounds against a panel of pathogenic fungi is warranted to identify lead candidates for future antifungal drug development.

References

-

Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

-

Podust, L. M., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4847-4858. Available at: [Link]

-

Kim, J. H., et al. (2011). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. Bioorganic & Medicinal Chemistry, 19(5), 1746-1754. Available at: [Link]

- Google Patents. (1986). US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.

-

Debnath, A. K. (2011). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitro-Aromatics: Toxicity, Ecotoxicity and Biodegradation. Springer. Available at: [Link]

-

Li, H., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12217-12229. Available at: [Link]

-

Wang, Y., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 23(19), 11859. Available at: [Link]

-

ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Available at: [Link]

-

Koga, H., et al. (1980). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. Available at: [Link]

-

Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 84-88. Available at: [Link]

-

Pinto, J., et al. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Journal of Biosciences and Medicines, 3, 517-523. Available at: [Link]

-

ResearchGate. (2015). (PDF) Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25055-25061. Available at: [Link]

-

ResearchGate. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

-

Parra-Delgado, H., et al. (2017). Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. Natural Product Research, 31(18), 2155-2160. Available at: [Link]

- Google Patents. (1989). EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.

-

Peng, K., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 262, 115869. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226952. Available at: [Link]

-

Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

- Google Patents. (2008). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Li, J., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6059. Available at: [Link]

Sources

- 1. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. apjhs.com [apjhs.com]

- 9. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Industrial synthesis route for 3-Chloro-4-fluoro-5-nitrobenzoic acid from 2,4-bis(chloro-5-fluoroacetophenone)

An Application Note and Protocol from the Senior Application Scientist

Topic: A Feasible Industrial Synthesis Route for 3-Chloro-4-fluoro-5-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and scalable two-step industrial synthesis for 3-Chloro-4-fluoro-5-nitrobenzoic acid, a key intermediate in pharmaceutical development. The protocol begins with the regioselective nitration of 3-chloro-4-fluorotoluene, followed by the oxidation of the resulting intermediate. This guide directly addresses the synthetic challenge by proposing a chemically sound and validated pathway, deviating from the theoretically infeasible conversion from 2,4-bis(chloro-5-fluoroacetophenone). We provide detailed, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to ensure reproducibility and scalability from the laboratory to industrial production.

Introduction: Strategic Synthesis Design

The target molecule, 3-Chloro-4-fluoro-5-nitrobenzoic acid, is a highly substituted aromatic compound whose specific substitution pattern is crucial for its function in subsequent synthetic applications. A query regarding its synthesis from 2,4-bis(chloro-5-fluoroacetophenone) presents significant chemical challenges. A direct conversion is considered non-viable from an industrial perspective due to the fundamental mismatch in the substitution pattern between the proposed starting material and the final product. Such a transformation would necessitate a complex and low-yielding sequence of dehalogenation, halogen migration, and regiochemically uncontrolled re-halogenation steps.

Recognizing this, our approach as application scientists is to engineer a practical and efficient synthesis from a more logical and commercially available precursor. We have therefore designed a two-step pathway starting from 3-chloro-4-fluorotoluene . This strategy offers a high degree of regiochemical control and employs well-understood, scalable chemical transformations, making it suitable for industrial production.

The selected pathway is as follows:

-

Step 1: Regioselective Nitration: Introduction of a nitro group onto the 3-chloro-4-fluorotoluene ring.

-

Step 2: Side-Chain Oxidation: Conversion of the methyl group of the nitrated intermediate into a carboxylic acid.

This application note provides a comprehensive guide to this validated synthetic route.

Logical Framework for the Proposed Synthesis

The overall workflow is designed for efficiency and control, ensuring high purity of the final product.

Figure 1: High-level workflow for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid.

Detailed Protocols and Methodologies

Step 1: Regioselective Nitration of 3-Chloro-4-fluorotoluene

3.1. Mechanistic Rationale

The nitration of 3-chloro-4-fluorotoluene is an electrophilic aromatic substitution. The regioselectivity is governed by the combined directing effects of the substituents on the aromatic ring.

-

-CH₃ group (at C1): Activating, ortho, para-director.

-

-Cl group (at C3): Deactivating, ortho, para-director.

-

-F group (at C4): Deactivating, ortho, para-director.

The position C5 is ortho to the fluorine atom and meta to the chlorine and methyl groups. Critically, it is the most electronically activated and sterically accessible position for the incoming electrophile (NO₂⁺), leading to the desired isomer, 3-chloro-4-fluoro-5-nitrotoluene, as the major product.

3.2. Materials and Equipment

| Reagent / Material | Grade | Supplier (Example) | Notes |

| 3-Chloro-4-fluorotoluene | >98% | Sigma-Aldrich, TCI | Starting Material |

| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | Dehydrating agent and catalyst |

| Nitric Acid (HNO₃) | 70% | VWR | Nitrating agent |

| Dichloromethane (DCM) | ACS Grade | --- | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | --- | For neutralization |

| Magnesium Sulfate (MgSO₄) | Anhydrous | --- | Drying agent |

| Jacketed Glass Reactor | 1 L | --- | With overhead stirrer, thermocouple |

| Addition Funnel | 250 mL | --- | For controlled addition of acid |

| Ice/Water Bath | --- | --- | For temperature control |

3.3. Step-by-Step Protocol

-

Reactor Setup: Equip a 1 L jacketed reactor with an overhead mechanical stirrer, a thermocouple, and a pressure-equalizing dropping funnel. Ensure the setup is in a well-ventilated fume hood.

-

Acid Mixture Preparation: Cool the reactor jacket to 0-5 °C using a circulating chiller. Carefully charge the reactor with 250 mL of concentrated sulfuric acid (98%).

-

Controlled Nitrating Mixture Formation: Begin stirring the sulfuric acid. Slowly add 50 mL of concentrated nitric acid (70%) via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. This exothermic process generates the nitronium ion (NO₂⁺) in situ.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, add 50 g (0.346 mol) of 3-chloro-4-fluorotoluene dropwise over 1 hour. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours.

-

In-Process Monitoring: Withdraw a small aliquot, quench it carefully in ice water, extract with DCM, and analyze by TLC or GC-MS to confirm the consumption of the starting material.

-

Quenching: In a separate, larger vessel equipped with a stirrer, prepare a slurry of 1 kg of crushed ice and 500 mL of water. Very slowly and carefully, pour the reaction mixture onto the stirring ice. This is a highly exothermic step.

-

Work-up: The crude product often precipitates as a pale yellow solid. If it remains oily, proceed with extraction.

-

Transfer the quench mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-4-fluoro-5-nitrotoluene, typically as a yellow oil or low-melting solid.

-

Step 2: Oxidation of 3-Chloro-4-fluoro-5-nitrotoluene

3.1. Mechanistic Rationale

The oxidation of the methyl group on the electron-deficient aromatic ring to a carboxylic acid requires a strong oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction proceeds via a radical mechanism where the benzylic protons are abstracted, eventually leading to the formation of a manganese dioxide (MnO₂) precipitate and the desired benzoate salt. Acidification in the final step protonates the carboxylate to yield the final product.

3.2. Materials and Equipment

| Reagent / Material | Grade | Supplier (Example) | Notes |

| 3-Chloro-4-fluoro-5-nitrotoluene | (From Step 1) | --- | Intermediate |

| Potassium Permanganate (KMnO₄) | ACS Grade | --- | Oxidizing agent |

| Water (H₂O) | Deionized | --- | Solvent |

| Sodium Hydroxide (NaOH) | Pellets | --- | To maintain basicity |

| Hydrochloric Acid (HCl) | 37% | --- | For acidification |

| Sodium Sulfite (Na₂SO₃) | --- | --- | To quench excess KMnO₄ |

| Jacketed Glass Reactor | 2 L | --- | With overhead stirrer, condenser |

| Heating Mantle / Chiller | --- | --- | For temperature control |

3.3. Step-by-Step Protocol

-

Reactor Setup: Charge a 2 L jacketed reactor with the crude 3-chloro-4-fluoro-5-nitrotoluene (assuming ~0.34 mol from Step 1), 500 mL of water, and 15 g of NaOH (0.375 mol). Equip the reactor with a mechanical stirrer and a reflux condenser.

-

KMnO₄ Addition: Heat the mixture to 80-90 °C. In a separate beaker, prepare a solution of potassium permanganate (110 g, 0.696 mol, ~2.0 equivalents) in 600 mL of warm water.

-

Oxidation Reaction: Add the warm KMnO₄ solution to the reactor in portions over 2-3 hours, maintaining the reaction temperature at 90-95 °C. The characteristic purple color of permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: After the addition is complete, maintain the mixture at 95 °C and continue stirring for an additional 4-6 hours, or until an in-process check (TLC/HPLC of a filtered and acidified aliquot) shows complete consumption of the starting material.

-

Quenching Excess Oxidant: Cool the reaction mixture to room temperature. Cautiously add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color is completely discharged, indicating all excess KMnO₄ has been destroyed.

-

Filtration: Filter the mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 100 mL).

-

Product Precipitation: Combine the filtrate and washes in a clean vessel. Cool the solution in an ice bath to below 10 °C. Slowly and with vigorous stirring, acidify the solution by adding concentrated HCl until the pH is ~1-2.

-

Isolation and Drying: The target compound, 3-Chloro-4-fluoro-5-nitrobenzoic acid, will precipitate as a solid.

-

Stir the cold slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with cold water (2 x 100 mL).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Final Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | >98% |

| Melting Point | 155-159 °C |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spec (MS) | [M-H]⁻ ion at m/z consistent with C₇H₂ClFNO₄ |

Safety and Handling

-

General: All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves.

-

Nitration (Step 1): The preparation and use of mixed acid (H₂SO₄/HNO₃) is extremely hazardous. The process is highly corrosive and exothermic. Uncontrolled addition or inadequate cooling can lead to a runaway reaction. Always add reagents slowly and maintain strict temperature control.

-

Oxidation (Step 2): Potassium permanganate is a strong oxidizer. Do not allow it to come into contact with combustible materials. The reaction with the organic substrate is also exothermic.

-

Quenching/Acidification: Both the quenching of the reaction mixture on ice and the final acidification with HCl are highly exothermic and release fumes. Perform these steps slowly and with efficient stirring and cooling.

References

- Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. (Details related to similar nitration and oxidation reactions can be found in standard organic chemistry literature and patents for related compounds). While a direct public-domain paper for this exact two-step process may not be indexed, the individual reactions are standard transformations described in textbooks like "March's Advanced Organic Chemistry".

-

Regioselectivity in Electrophilic Aromatic Substitution. (For mechanistic understanding). Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. URL: [Link]

-

Oxidation of Alkylbenzenes with Potassium Permanganate. (For procedural parallels). Vogel, A. I.; Tatchell, A. R.; Furnis, B. S.; Hannaford, A. J.; Smith, P. W. G. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Prentice Hall: Upper Saddle River, NJ, 1989. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluoro-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final product shows multiple spots on TLC/peaks in HPLC, indicating the presence of impurities. What are the likely byproducts?

A1: The presence of multiple signals in your analytical data points to a mixture of compounds. In the synthesis of 3-chloro-4-fluoro-5-nitrobenzoic acid, particularly through the nitration of 3-chloro-4-fluorobenzoic acid, the most common byproducts are positional isomers and dinitrated species.[1][2][3]

-

Positional Isomers: The substitution pattern on your starting material, 3-chloro-4-fluorobenzoic acid, dictates the regioselectivity of the nitration. The fluorine and chlorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director. This competition can lead to the formation of several isomers.[3] The primary isomeric byproduct is often 3-chloro-4-fluoro-2-nitrobenzoic acid.

-

Dinitrated Byproducts: Under harsh reaction conditions, such as elevated temperatures or a high concentration of the nitrating agent, the aromatic ring can undergo a second nitration, leading to dinitrated products.[3]

-

Unreacted Starting Material: An incomplete reaction will result in the presence of the starting material, 3-chloro-4-fluorobenzoic acid, in your final product.

The following diagram illustrates the main reaction and the formation of the primary isomeric byproduct:

Caption: A workflow for troubleshooting common synthesis issues.

PART 2: Frequently Asked Questions (FAQs)

FAQ1: What is the most common synthetic route for 3-chloro-4-fluoro-5-nitrobenzoic acid and what are its critical parameters?

A1: The most prevalent and straightforward synthesis involves the direct nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. [4] Critical Parameters:

-

Temperature: This is arguably the most critical parameter. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts, particularly dinitrated species. [3]* Rate of Addition: The nitrating mixture should be added slowly and dropwise to the solution of 3-chloro-4-fluorobenzoic acid with efficient stirring. This helps to maintain a low concentration of the active electrophile (nitronium ion, NO₂⁺) and dissipate heat. [3]* Molar Ratios: A slight excess of nitric acid is generally used to ensure complete conversion of the starting material. The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion. [5]

FAQ2: How can I minimize the formation of isomeric byproducts?

A2: Minimizing isomeric impurities hinges on precise control of reaction conditions.

-

Low Temperature: Running the reaction at 0 °C or even slightly lower temperatures can significantly enhance the selectivity for the desired isomer. [3]* Controlled Addition: A slow, controlled addition of the nitrating agent is crucial. This prevents localized increases in temperature and concentration, which can favor the formation of unwanted isomers.

-

Solvent Choice: While typically performed in excess sulfuric acid, the choice of a co-solvent can sometimes influence the isomeric ratio, although this is less common for this specific transformation.

FAQ3: What is the best practice for quenching the nitration reaction and isolating the crude product?

A3: The reaction is typically quenched by pouring the reaction mixture into a large volume of ice-cold water. [4]This accomplishes several things:

-

It stops the reaction immediately by diluting the acid and lowering the temperature.

-

It precipitates the crude product, as the organic acid is insoluble in the aqueous acidic medium.

Isolation Protocol:

-

Slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.

-

Allow the precipitate to fully form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acids.

-

Dry the crude product, preferably under vacuum.

FAQ4: What purification techniques are most effective for removing the common byproducts?

A4: Recrystallization is the most effective and commonly used method for purifying the crude 3-chloro-4-fluoro-5-nitrobenzoic acid.

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the product and impurities at an elevated temperature but will have low solubility for the desired product at room temperature or below, while the impurities remain in solution. Common solvent systems include ethanol/water or acetic acid/water mixtures.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove any insoluble material, and then allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

PART 3: Experimental Protocol - Purification of 3-Chloro-4-fluoro-5-nitrobenzoic acid by Recrystallization

This protocol provides a detailed, step-by-step methodology for the purification of crude 3-chloro-4-fluoro-5-nitrobenzoic acid.

Objective: To remove isomeric and other byproducts from the crude product to obtain high-purity 3-chloro-4-fluoro-5-nitrobenzoic acid.

Materials:

-

Crude 3-chloro-4-fluoro-5-nitrobenzoic acid

-

Ethanol

-

Deionized water

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Preparation: Prepare a mixed solvent system of ethanol and water. The optimal ratio may need to be determined empirically but a starting point of 1:4 to 1:5 ethanol to water by volume is often effective. [1]2. Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat the flask with gentle swirling until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water solvent mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation:

| Parameter | Typical Value |

| Melting Point (Pure) | 150-153 °C [6] |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | > 99% |

References

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (n.d.).

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved January 23, 2024, from [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).

- CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (n.d.).

-

3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

-

Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid - PrepChem.com. (n.d.). Retrieved January 23, 2024, from [Link]

- CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (n.d.).

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2024, from [Link]

-

4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. (2020, June 21). Retrieved January 23, 2024, from [Link]

-

Thermal Decarboxylation of Nitrobenzoic Acids. I. (n.d.). Retrieved January 23, 2024, from [Link]

-

hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 23, 2024, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 23, 2024, from [Link]

-

Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Retrieved January 23, 2024, from [Link]

-

Thermal Decarboxylation of Nitrobenzoic Acids. I | Bulletin of the Chemical Society of Japan. (n.d.). Retrieved January 23, 2024, from [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (n.d.). Retrieved January 23, 2024, from [Link]

-

Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (2024, April 11). Retrieved January 23, 2024, from [Link]

-

Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved January 23, 2024, from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved January 23, 2024, from [Link]

-

Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (2020, February 15). Retrieved January 23, 2024, from [Link]

-

Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects † | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2024, from [Link]

- US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents. (n.d.).

Sources

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chloro-4-fluoro-5-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

Technical Support Center: Optimizing Nitration of 3-Chloro-4-Fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 3-chloro-4-fluorobenzoic acid. This guide is designed for chemistry professionals engaged in pharmaceutical and intermediate synthesis. It provides in-depth, field-tested answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What makes the nitration of 3-chloro-4-fluorobenzoic acid challenging?

The primary challenge in the nitration of 3-chloro-4-fluorobenzoic acid lies in controlling the regioselectivity . The starting material has three substituents on the aromatic ring, each exerting its own electronic influence, which directs the position of the incoming nitro group.

-

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature.[1]

-

Fluorine (-F) and Chlorine (-Cl): These halogens are deactivating yet ortho, para-directing groups.[2][3]

The final distribution of isomers is a delicate balance of these competing electronic effects and steric hindrance. The goal is typically to synthesize 3-chloro-4-fluoro-5-nitrobenzoic acid , where the nitro group is positioned ortho to the fluorine and meta to the carboxylic acid. The deactivating nature of all three substituents also means the aromatic ring has low reactivity, often requiring forceful conditions to achieve a reasonable reaction rate.[3]

Experimental Protocol & Workflow

Q2: What is a reliable starting protocol for the nitration of 3-chloro-4-fluorobenzoic acid to yield 3-chloro-4-fluoro-5-nitrobenzoic acid?

This protocol is a robust starting point for laboratory-scale synthesis. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4][5]

Experimental Workflow Diagram

Caption: Experimental workflow for the nitration of 3-chloro-4-fluorobenzoic acid.

Reagents & Conditions

| Reagent/Parameter | Quantity/Value | Molar Eq. | Rationale |

| 3-chloro-4-fluorobenzoic acid | 2.50 g (14.32 mmol) | 1.0 | Starting Material |

| Concentrated H₂SO₄ (98%) | 10 mL | - | Solvent and catalyst for nitronium ion formation.[1] |

| Concentrated HNO₃ (70%) | 0.91 mL (21.48 mmol) | 1.5 | Nitrating agent source. A slight excess drives the reaction. |

| Reaction Temperature | Room Temp, then 100°C | - | Initial RT phase allows for controlled mixing before heating to overcome the ring's deactivation.[6][7] |